![molecular formula C7H6ClN3OS B1473256 4-Chloro-5-(methylsulfinyl)-7H-pyrrolo[2,3-D]pyrimidine CAS No. 1389264-16-7](/img/structure/B1473256.png)
4-Chloro-5-(methylsulfinyl)-7H-pyrrolo[2,3-D]pyrimidine
Overview
Description
4-Chloro-5-(methylsulfinyl)-7H-pyrrolo[2,3-D]pyrimidine (4-CMS-PP) is a small molecule which has been studied for its potential applications in the field of medicinal chemistry. It is a heterocyclic compound composed of two rings, a pyrrolo[2,3-d]pyrimidine and a chloro-methylsulfinyl group. 4-CMS-PP has been found to possess a wide range of biological activities, including anti-inflammatory, anti-tumor, and anti-cancer properties. In the past few years, 4-CMS-PP has become increasingly popular among researchers due to its potential applications in drug design and development.
Scientific Research Applications
Therapeutic Potential
Pyrido[2,3-d]pyrimidines have shown a broad spectrum of therapeutic activities . They have been used in the development of new therapies, as evidenced by numerous publications, studies, and clinical trials .
Anticancer Agents
Pyrido[2,3-d]pyrimidines have been studied as potential anticancer agents . They have been used to target various cancer-related proteins, including tyrosine kinase, extracellular regulated protein kinases – ABL kinase, phosphatidylinositol-3 kinase, mammalian target of rapamycin, p38 mitogen-activated protein kinases, BCR-ABL, dihydrofolate reductase, cyclin-dependent kinase, phosphodiesterase, KRAS and fibroblast growth factor receptors .
Antibacterial Activity
In addition to their anticancer properties, pyrido[2,3-d]pyrimidines have also shown antibacterial activity .
CNS Depressive Activity
Pyrido[2,3-d]pyrimidines have been studied for their CNS depressive activity .
Anticonvulsant Activity
These compounds have also been explored for their anticonvulsant properties .
Antipyretic Activity
Pyrido[2,3-d]pyrimidines have demonstrated antipyretic activity .
properties
IUPAC Name |
4-chloro-5-methylsulfinyl-7H-pyrrolo[2,3-d]pyrimidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClN3OS/c1-13(12)4-2-9-7-5(4)6(8)10-3-11-7/h2-3H,1H3,(H,9,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MYFWLFQVXDPMHU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)C1=CNC2=C1C(=NC=N2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClN3OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-5-(methylsulfinyl)-7H-pyrrolo[2,3-D]pyrimidine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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